3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropylidene group, a thiophen-2-yl cyclopentanecarbonyl moiety, and an 8-azabicyclo[3.2.1]octane core. Its unique structure makes it a valuable tool in various research fields, including drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold can be synthesized through enantioselective methods, which are crucial for obtaining the desired stereochemistry. The thiophen-2-yl cyclopentanecarbonyl group is then introduced through a series of reactions, including Friedel-Crafts acylation and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and high yield. Advanced techniques such as flow chemistry and continuous processing are often employed to enhance efficiency and reduce waste. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules
Biology
In biological research, this compound has been explored for its potential biological activities
Medicine
The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for further research in treating various diseases.
Industry
In the material science industry, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism by which 3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: : These compounds share the 8-azabicyclo[3.2.1]octane core and are known for their biological activities.
Cyclopropylidene Derivatives: : Compounds containing cyclopropylidene groups are structurally similar and exhibit unique chemical properties.
Uniqueness
3-Cyclopropylidene-8-[1-(thiophen-2-yl)cyclopentanecarbonyl]-8-azabicyclo[3.2.1]octane stands out due to its combination of the cyclopropylidene group and the thiophen-2-yl cyclopentanecarbonyl moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NOS/c22-19(20(9-1-2-10-20)18-4-3-11-23-18)21-16-7-8-17(21)13-15(12-16)14-5-6-14/h3-4,11,16-17H,1-2,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBKHJUGRVGZCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3C4CCC3CC(=C5CC5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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